molecular formula C21H17BrN2O3 B6546992 N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-83-5

N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546992
CAS No.: 946379-83-5
M. Wt: 425.3 g/mol
InChI Key: OGRBVWVZSBJNGF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.04225 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula C18H17BrN2O3\text{Molecular Formula }C_{18}H_{17}BrN_{2}O_{3}

Key Properties:

  • Molecular Weight: 396.24 g/mol
  • LogP (octanol-water partition coefficient): Indicates hydrophobicity and potential bioavailability.
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • It has been shown to inhibit specific enzymes involved in cancer progression, such as phospholipase D (PLD), leading to increased apoptosis in cancer cells and reduced metastasis .
  • Antioxidant Activity:
    • The compound exhibits significant antioxidant properties, which help in reducing oxidative stress within cells, thereby protecting them from damage associated with various diseases.
  • Anti-inflammatory Effects:
    • Studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells; inhibits metastasis
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryModulates inflammatory cytokines

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Research:
    A study demonstrated that the compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through the inhibition of PLD activity. The IC50 value for PLD inhibition was reported at 20 nM .
  • Neuroprotection:
    In a neuroprotective study, the compound was shown to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Inflammatory Models:
    In animal models of inflammation, treatment with this compound led to a marked reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research has indicated that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits selective cytotoxicity against pancreatic cancer cells, reducing their migration and invasion capabilities significantly .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been found to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This action is believed to be mediated through the inhibition of specific signaling pathways involved in the inflammatory response.

Antimicrobial Activity

Recent studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been documented, indicating its potential as a lead compound in antibiotic drug discovery .

Case Study 1: Anticancer Efficacy

In a controlled study involving pancreatic ductal adenocarcinoma (PDA) models, the administration of this compound at doses of 10 mg/kg resulted in a significant reduction in tumor size and metastasis to the liver compared to untreated controls. The mechanism was linked to the compound's ability to inhibit Akt phosphorylation and disrupt cell signaling pathways critical for cancer progression .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects observed in murine models of induced inflammation. The compound was shown to decrease levels of pro-inflammatory cytokines significantly, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEfficacy against bacterial strains

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-14(25)16-4-2-5-18(12-16)23-20(26)19-6-3-11-24(21(19)27)13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRBVWVZSBJNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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